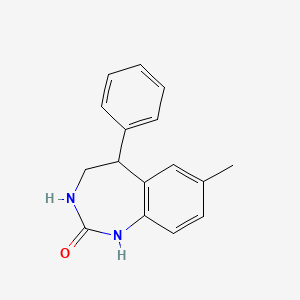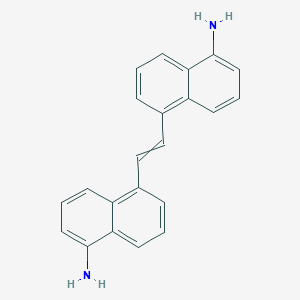![molecular formula C4H10N2O B14366934 N-[2-(Methylamino)ethyl]formamide CAS No. 90784-33-1](/img/structure/B14366934.png)
N-[2-(Methylamino)ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Methylamino)ethyl]formamide: is an organic compound with the molecular formula C₄H₁₀N₂O It is a derivative of formamide, where the formyl group is attached to a 2-(methylamino)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Formylation: One common method for synthesizing N-[2-(Methylamino)ethyl]formamide involves the direct formylation of 2-(methylamino)ethylamine with formic acid. The reaction typically occurs under mild conditions, with the formic acid acting as both the solvent and the formylating agent.
Reductive Amination: Another method involves the reductive amination of 2-(methylamino)acetaldehyde with formamide. This reaction requires a reducing agent, such as sodium cyanoborohydride, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale formylation processes, utilizing formic acid or formamide as the formylating agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-[2-(Methylamino)ethyl]formamide can undergo oxidation reactions, typically resulting in the formation of N-[2-(methylamino)ethyl]formic acid.
Reduction: Reduction of this compound can lead to the formation of 2-(methylamino)ethylamine, especially under the influence of strong reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the formyl group can be replaced by other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: N-[2-(methylamino)ethyl]formic acid.
Reduction: 2-(methylamino)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: N-[2-(Methylamino)ethyl]formamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the behavior of formamide derivatives in biological systems.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, serving as a building block for more complex compounds.
Mécanisme D'action
The mechanism of action of N-[2-(Methylamino)ethyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The 2-(methylamino)ethyl group can enhance the compound’s solubility and reactivity, facilitating its role in various biochemical and chemical processes.
Comparaison Avec Des Composés Similaires
N-Methylformamide: Similar in structure but lacks the 2-(methylamino)ethyl group.
N,N-Dimethylformamide: Contains two methyl groups attached to the nitrogen atom, differing in its chemical properties and applications.
Formamide: The simplest formamide derivative, lacking any additional substituents.
Uniqueness: N-[2-(Methylamino)ethyl]formamide is unique due to the presence of both a formyl group and a 2-(methylamino)ethyl group. This combination imparts distinct chemical and physical properties, making it valuable in specific applications where other formamide derivatives may not be as effective.
Propriétés
Numéro CAS |
90784-33-1 |
|---|---|
Formule moléculaire |
C4H10N2O |
Poids moléculaire |
102.14 g/mol |
Nom IUPAC |
N-[2-(methylamino)ethyl]formamide |
InChI |
InChI=1S/C4H10N2O/c1-5-2-3-6-4-7/h4-5H,2-3H2,1H3,(H,6,7) |
Clé InChI |
BPMFZTBKZVLRCW-UHFFFAOYSA-N |
SMILES canonique |
CNCCNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
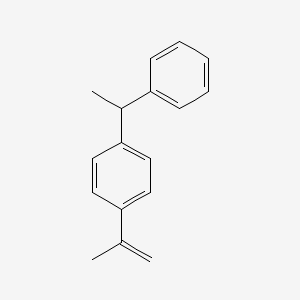
![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14366872.png)
![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)

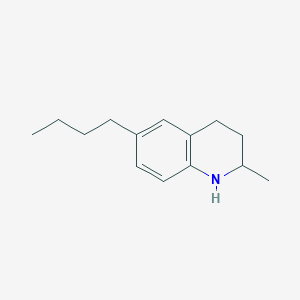
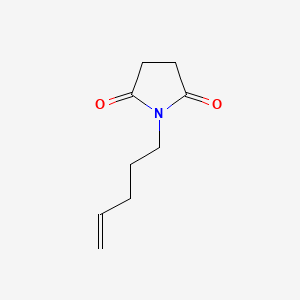


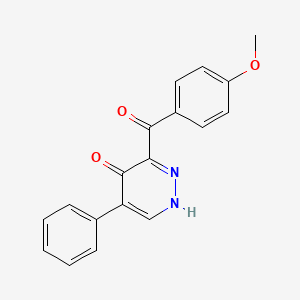
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
